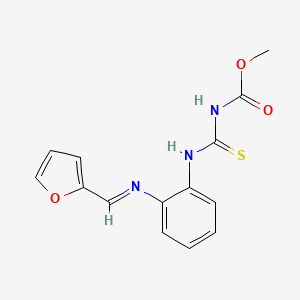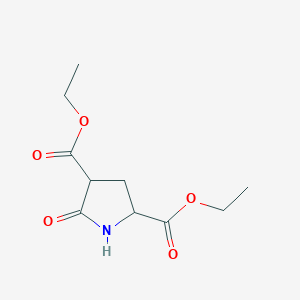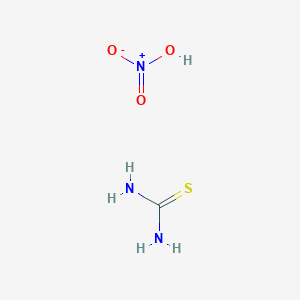
Thiourea, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea nitrate is a chemical compound formed by the combination of thiourea and nitric acid. It is known for its applications in various fields, including organic synthesis and industrial processes. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and when combined with nitric acid, it forms thiourea nitrate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiourea nitrate can be synthesized by adding thiourea to water in a reaction kettle, followed by heating with stirring. Once the solution begins to cool and crystals start to form, concentrated nitric acid (65 to 98 percent) is slowly added. The mixture is then cooled and subjected to suction filtration to obtain solid thiourea nitrate .
Industrial Production Methods: The industrial production of thiourea nitrate follows a similar method, with careful control of reaction conditions to ensure high yield and purity. The process involves the precise addition of nitric acid to a thiourea solution under controlled temperature and stirring conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Thiourea nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiourea nitrate can be oxidized using strong oxidizing agents, leading to the formation of different sulfur-containing compounds.
Reduction: It can be reduced under specific conditions to yield thiourea and other related compounds.
Substitution: Thiourea nitrate can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfur dioxide, while reduction can yield thiourea.
Applications De Recherche Scientifique
Thiourea nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of photographic films, dyes, and other industrial products.
Mécanisme D'action
Thiourea nitrate can be compared with other similar compounds, such as thiourea and urea:
Thiourea: Similar in structure but lacks the nitrate group.
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Uniqueness: Thiourea nitrate’s unique combination of sulfur and nitrate groups gives it distinct chemical properties and reactivity, making it valuable in specific applications where other compounds may not be as effective.
Comparaison Avec Des Composés Similaires
- Thiourea
- Urea
- Selenourea
Propriétés
Numéro CAS |
55011-91-1 |
|---|---|
Formule moléculaire |
CH5N3O3S |
Poids moléculaire |
139.14 g/mol |
Nom IUPAC |
nitric acid;thiourea |
InChI |
InChI=1S/CH4N2S.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4) |
Clé InChI |
PABMYGSISSUOET-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


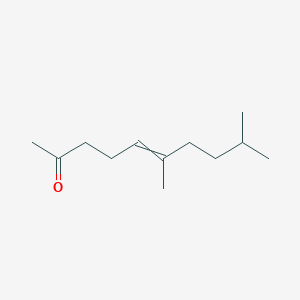
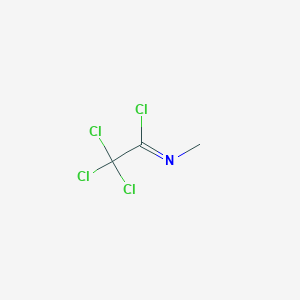
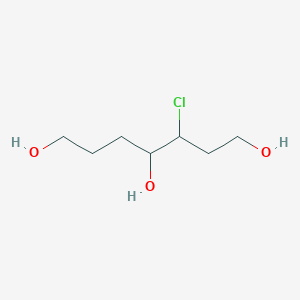

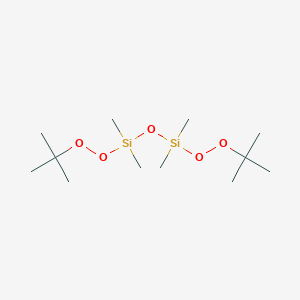
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
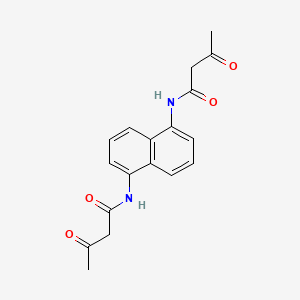

![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
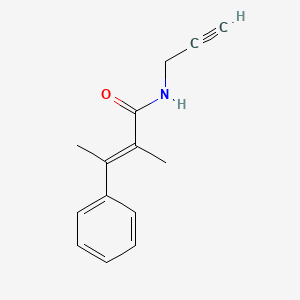
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
